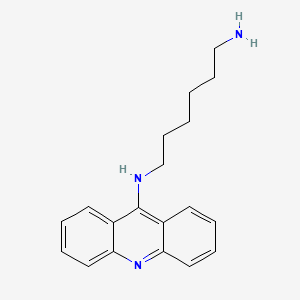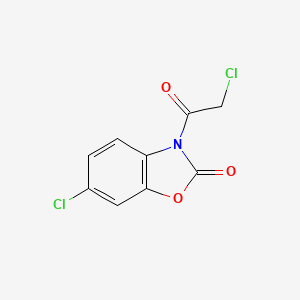
7-Iodo-3,7-dimethyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-3,7-dimethyloctanal is an organic compound characterized by the presence of an iodine atom and an aldehyde functional group. This compound is part of the broader class of aldehydes, which are known for their reactivity and versatility in organic synthesis. The molecular structure of this compound includes a carbon chain with iodine and methyl substituents, making it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3,7-dimethyloctanal typically involves the iodination of 3,7-dimethyloctanal. One common method is the halogenation reaction, where iodine is introduced to the carbon chain. This can be achieved using reagents such as iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 7-Iodo-3,7-dimethyloctanoic acid.
Reduction: 7-Iodo-3,7-dimethyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodo-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Iodo-3,7-dimethyloctanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in organic synthesis, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloctanal: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Hydroxy-3,7-dimethyloctanal: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.
7-Methoxy-3,7-dimethyloctanal:
Uniqueness
7-Iodo-3,7-dimethyloctanal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
112358-24-4 |
|---|---|
Molecular Formula |
C10H19IO |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
7-iodo-3,7-dimethyloctanal |
InChI |
InChI=1S/C10H19IO/c1-9(6-8-12)5-4-7-10(2,3)11/h8-9H,4-7H2,1-3H3 |
InChI Key |
INWBVZYFHODOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)I)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


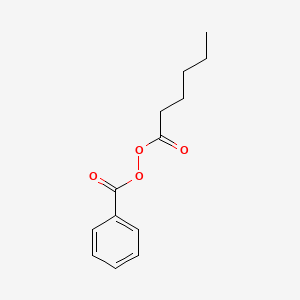
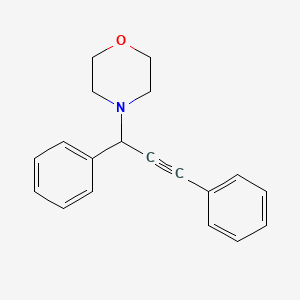
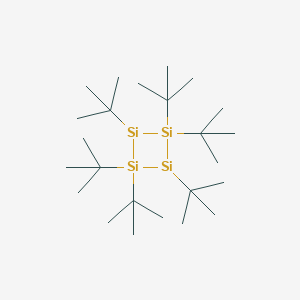
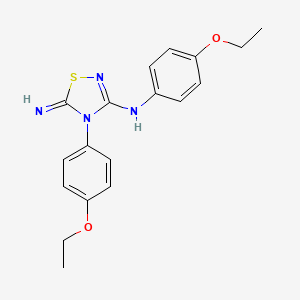
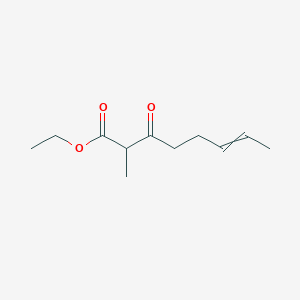
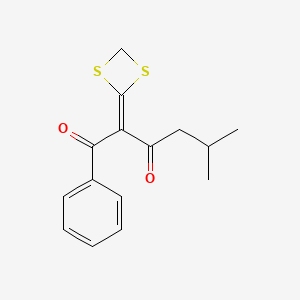

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
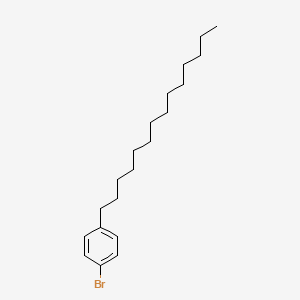
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)

